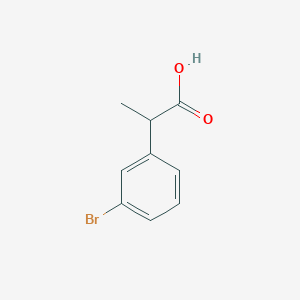
2-(3-溴苯基)丙酸
概述
描述
“2-(3-Bromophenyl)propanoic acid” is a chemical compound with the molecular formula C9H9BrO2 . It has a molecular weight of 229.07 . The compound is solid in form .
Synthesis Analysis
The synthesis of similar compounds, such as 3-(2-bromophenyl)propionic acid, has been described in the literature . The method involves a series of reactions including condensation, reduction, hydrolysis, and decarboxylation in a triethylamine formate system, followed by acidification with hydrochloric acid to generate the crude product. The crude product is then recrystallized in an ethyl acetate-normal heptane system to obtain the final product .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromophenyl)propanoic acid” consists of a propanoic acid group attached to a bromophenyl group . The InChI code for the compound is 1S/C9H9BrO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12) .
Physical And Chemical Properties Analysis
“2-(3-Bromophenyl)propanoic acid” is a solid compound . It has a molecular weight of 229.07 . The boiling point of the compound is 319.6±17.0 °C at 760 mmHg .
科学研究应用
植物毒性和突变效应:一项研究评估了一些肉桂酸衍生物的植物毒性和遗传毒性效应,包括一种结构相关于2-(3-溴苯基)丙酸的化合物。该研究通过检查这些化合物对小麦(Triticum aestivum)的影响,包括植株生长抑制、发芽过程、有丝分裂活性和染色体畸变,评估了它们的毒理学潜力 (Jităreanu等,2013)。
合成方法:另一项研究专注于合成ω-(4-溴苯基)脂肪酸,这类化合物包括2-(3-溴苯基)丙酸。该研究概述了它们的合成方法以及后续转化为其他化合物的有效方法,突出了这些酸在化学合成中的多功能性和重要性 (Zaidlewicz & Wolan, 2002)。
晶体结构分析:确定了与2-(3-溴苯基)丙酸结构相关的化合物的晶体结构,为了解它们的分子排列和在各个领域的潜在应用提供了见解 (Kumarasinghe et al., 2009)。
抗炎活性:从榉树叶中分离出与2-(3-溴苯基)丙酸结构类似的化合物,并评估了它们的抗炎活性。这突显了这类化合物在生物医学应用中的潜在价值 (Ren et al., 2021)。
抗真菌效应:包括与2-(3-溴苯基)丙酸相关的某些衍生物在体外显示出对病原真菌的显著活性,表明它们在抗真菌疗法中的潜在用途 (Buchta et al., 2004)。
安全和危害
The safety data sheet for a similar compound, 3-(2-Bromophenyl)propionic acid, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
作用机制
Target of Action
It’s worth noting that bromophenyl compounds are often used in the synthesis of various pharmaceuticals and could potentially interact with a wide range of biological targets .
Mode of Action
Bromophenyl compounds are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds due to the reactivity of the bromine atom .
Biochemical Pathways
It’s worth noting that bromophenyl compounds can potentially affect a wide range of biochemical pathways due to their broad reactivity .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and overall therapeutic potential .
Result of Action
Bromophenyl compounds are often used in the synthesis of various pharmaceuticals, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of a compound .
属性
IUPAC Name |
2-(3-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHMQZFTSIHQIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510151 | |
| Record name | 2-(3-Bromophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)propanoic acid | |
CAS RN |
53086-52-5 | |
| Record name | 3-Bromo-α-methylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53086-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B57180.png)
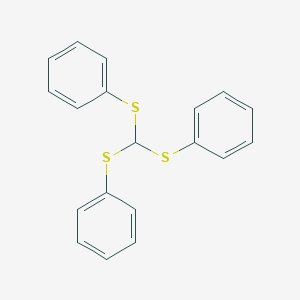
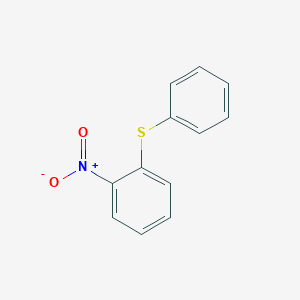

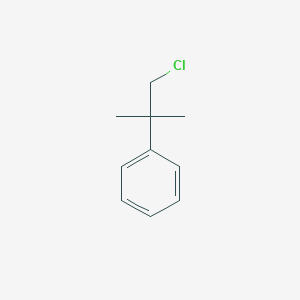
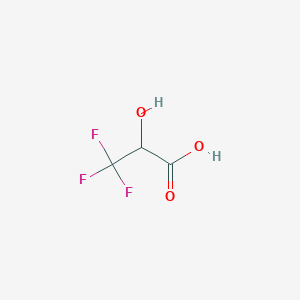
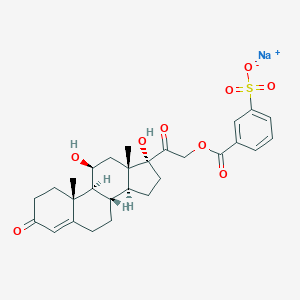


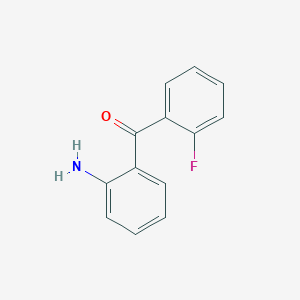

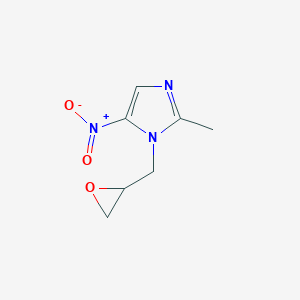
![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B57211.png)
![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B57214.png)